Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a bioactive compound identified as a potential inhibitor of the Zika virus methyltransferase (MTase). [] While its specific classification remains unclear, it falls under the broader category of purine derivatives, which are known for their diverse biological activities. The compound is primarily investigated for its potential antiviral properties against the Zika virus. []
While the precise mechanism of action remains to be elucidated, structure-based virtual screening suggests that Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate exhibits inhibitory activity by binding to the substrate-binding site of the Zika virus NS5 N-terminal methyltransferase (MTase) domain. [] Further research is necessary to confirm and detail the specific interactions involved in this binding.
The primary scientific research application of Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, as identified in the provided abstracts, is its potential use as an antiviral agent against the Zika virus. [] This is based on its predicted ability to inhibit the Zika virus MTase, an enzyme essential for viral replication. [] Further research, including in vitro and in vivo studies, is needed to validate its efficacy and determine its potential for development into a therapeutic drug.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2